(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrFN2O2S/c1-25-17-8-11(7-15(20)18(17)24)6-13(9-22)19-23-16(10-26-19)12-2-4-14(21)5-3-12/h2-8,10,24H,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGBYAJKUTUISP-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule with a complex structure characterized by several functional groups, including a bromine atom, hydroxyl group, methoxy group, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Structural Characteristics
The molecular structure of the compound can be broken down into key components:
- Thiazole Ring : A five-membered heterocyclic structure containing nitrogen and sulfur, known for its presence in various bioactive compounds.
- Bromine and Methoxy Substituents : These groups may enhance the compound's reactivity and interaction with biological targets.
- Acrylonitrile Group : This moiety contributes to the compound's overall biological activity.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Thiazole Ring | Heterocyclic structure with N and S atoms |
| Bromine Atom | Halogen that may enhance biological activity |
| Hydroxyl Group | Potentially increases solubility and reactivity |
| Methoxy Group | Electron-donating group that can influence activity |
| Acrylonitrile | Contributes to biological interactions |
Inhibitory Effects
Research indicates that compounds with structural similarities to This compound exhibit a range of biological activities, including:
- Anticancer Properties : Thiazole derivatives have been shown to possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar thiazole structures demonstrated IC50 values indicating potent antiproliferative activity against cancer cells such as HT29 and Jurkat cells .
- Antimicrobial Activity : The presence of electron-donating groups like hydroxyl and methoxy has been correlated with enhanced antibacterial properties. Studies have shown that thiazole-containing compounds can exhibit antimicrobial effects comparable to standard antibiotics .
- Anti-inflammatory Effects : Computational predictions suggest that this compound may also exhibit anti-inflammatory properties, akin to other thiazole derivatives.
Anticancer Activity
A study involving thiazole derivatives revealed that certain modifications significantly enhance cytotoxicity. For example, compounds with specific halogen substitutions (like bromine) showed improved interaction with target proteins involved in cell proliferation . The presence of a methoxy group was particularly noted for its role in enhancing activity against cancer cell lines.
Antimicrobial Activity
Another investigation highlighted the antimicrobial potential of thiazole derivatives, where compounds were tested against various pathogens. Results indicated that modifications at the phenyl ring significantly influenced antibacterial efficacy, suggesting that similar modifications in our compound could yield promising results .
Table 2: Summary of Biological Activities
While specific literature on the mechanism of action for This compound is limited, it is hypothesized that the unique combination of functional groups enhances its interaction with biological targets through:
- Hydrophobic Interactions : The aromatic rings may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
- Hydrogen Bonding : The hydroxyl group can engage in hydrogen bonding with target biomolecules, potentially stabilizing interactions.
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Thiazoles
Substituent Effects on Thiazole Rings
- 4-(4-Chlorophenyl)thiazole Analog (): The compound (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile differs only in the thiazole’s aryl substituent (Cl vs. F).
- 4-(4-Bromophenyl)thiazole Analog () :
2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile shares the acrylonitrile-thiazole core but lacks hydroxyl and methoxy groups. The dichlorophenyl group increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Isostructural Halogen Derivatives ()
Compounds 4 (Cl-substituted) and 5 (F-substituted) in and are isostructural, crystallizing in a triclinic system (space group P 1) with two independent molecules per asymmetric unit. Despite similar conformations, the smaller fluorine atom in 5 induces subtle packing adjustments compared to 4 , highlighting halogen-dependent crystal engineering possibilities. The target compound’s bulkier bromo and methoxy groups may further alter packing efficiency and stability .
Functional Group Modifications on the Acrylonitrile Moiety
Hydroxy and Hydrocarbyloxy Substituents ()
Compounds such as 5a–5o in feature 3-hydroxy-3-hydrocarbyloxy substituents on acrylonitrile. These derivatives exhibit fungicidal activity against Colletotrichum gossypii (growth inhibition >50% at 25 mg/L).
Dichlorophenyl and Ethoxyphenyl Substituents ()
- : The dichlorophenyl group increases molecular weight (414.6 g/mol) and lipophilicity, which could improve bioavailability but reduce aqueous solubility .
- : A chromenyl-substituted analog (6-bromo-2-oxo-2H-chromen-3-yl) demonstrates how extended conjugation systems influence electronic properties and reactivity .
Physicochemical and Crystallographic Properties
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of (E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile?
Methodological Answer:
- Step 1 : Start with precursor molecules like 4-(4-fluorophenyl)thiazol-2-yl acetonitrile (evidenced in structurally similar compounds, e.g., [4-(4'-bromophenyl)thiazol-2-yl]acetonitrile) .
- Step 2 : Use Knoevenagel condensation under basic conditions (e.g., piperidine or ammonium acetate) to couple the thiazole moiety with the brominated aromatic aldehyde.
- Step 3 : Optimize reaction parameters (temperature: 80–100°C; solvent: ethanol or DMF) to enhance stereoselectivity for the E-isomer .
- Validation : Monitor reaction progress via TLC and confirm product geometry using NOESY NMR or X-ray crystallography .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals by comparing with analogous thiazole-acrylonitrile derivatives (e.g., δ ~7.5–8.5 ppm for fluorophenyl protons; δ ~160–165 ppm for nitrile carbons) .
- FT-IR : Confirm functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, hydroxyl O-H stretch at ~3200–3400 cm⁻¹) .
- Mass Spectrometry : Use HRMS to verify molecular formula (expected [M+H]⁺: ~460–470 m/z for C₁₉H₁₃BrFN₂O₂S) .
Q. What crystallographic tools are suitable for determining the compound’s 3D structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) .
- Software : Refine structures with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .
- Visualization : Generate ORTEP-3 diagrams to illustrate thermal ellipsoids and confirm stereochemistry .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes, given thiazole’s role in inhibition) .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites (Gaussian 09, B3LYP/6-31G* basis set) .
- MD Simulations : Analyze stability in biological membranes (GROMACS, CHARMM force field) .
Q. What strategies address contradictory spectroscopic data during structural validation?
Methodological Answer:
- Case Study : If NMR shows unexpected splitting (e.g., hydroxyl proton exchange broadening), conduct variable-temperature NMR (VT-NMR) to confirm dynamic effects .
- Cross-Validation : Compare experimental IR peaks with computed spectra (e.g., using Spartan) to resolve overlaps (e.g., methoxy vs. aromatic C-O stretches) .
- Alternative Techniques : Use XPS to resolve oxidation states of bromine or sulfur if elemental analysis conflicts with expected stoichiometry .
Q. How does the bromine substituent influence the compound’s photophysical or electrochemical properties?
Methodological Answer:
- UV-Vis Spectroscopy : Compare absorbance λₘₐₓ with non-brominated analogs (bromine’s heavy atom effect may redshift absorption) .
- Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ for nitrile or thiazole reduction) to assess electron-withdrawing effects .
- Theoretical Analysis : Calculate Mulliken charges to quantify bromine’s impact on electron density distribution .
Critical Analysis of Contradictions
- Stereochemical Purity : Conflicting E/Z ratios in synthesis batches may arise from inadequate base selection (e.g., weak bases favor Z-isomer side products). Solution: Use stronger bases (DBU) and monitor via HPLC .
- Biological Activity : Discrepancies in enzyme inhibition assays could stem from solvent polarity effects. Solution: Standardize DMSO concentration (<1% v/v) to avoid protein denaturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
